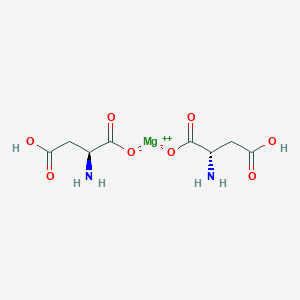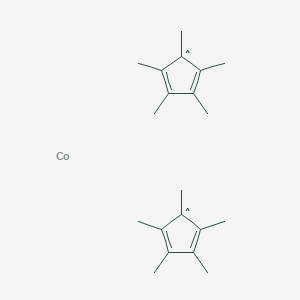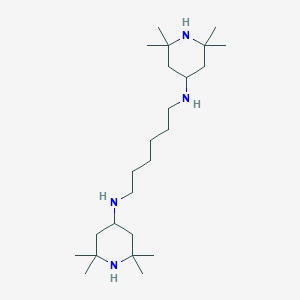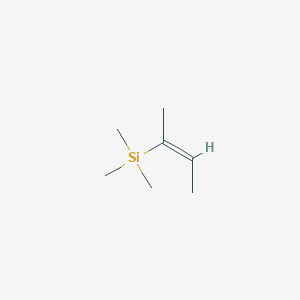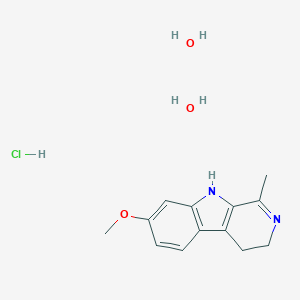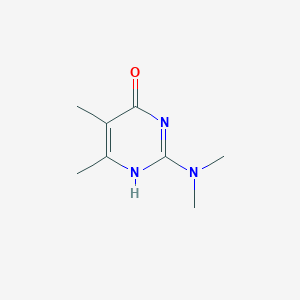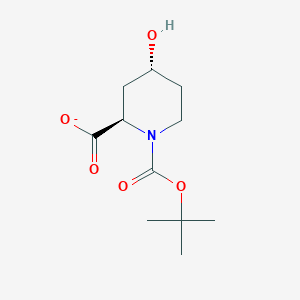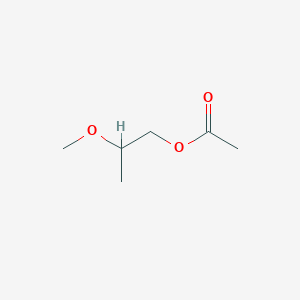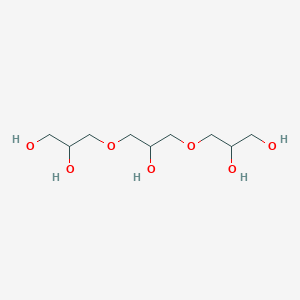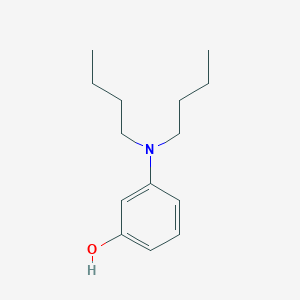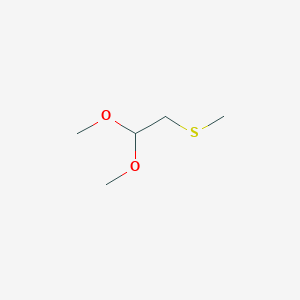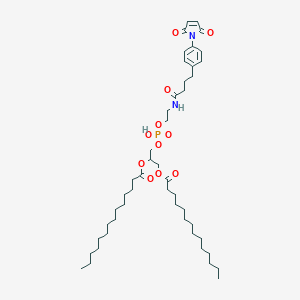
Mpb-PE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mpb-PE is a synthetic peptide that belongs to the family of melanocortin peptides. It is a promising candidate for the treatment of various diseases due to its potent anti-inflammatory and immunomodulatory properties.
Mecanismo De Acción
Mpb-PE exerts its anti-inflammatory and immunomodulatory effects by binding to the melanocortin 1 receptor (MC1R) and activating the cAMP signaling pathway. This results in the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. Mpb-PE also promotes the production of regulatory T cells, which play a crucial role in maintaining immune tolerance and preventing autoimmune diseases.
Efectos Bioquímicos Y Fisiológicos
Mpb-PE has been shown to have a wide range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the promotion of anti-inflammatory cytokine production, the promotion of regulatory T cell production, and the inhibition of neutrophil migration and activation. These effects make it a promising candidate for the treatment of various diseases, including inflammatory bowel disease, arthritis, sepsis, and acute lung injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Mpb-PE is its potent anti-inflammatory and immunomodulatory effects, which make it a promising candidate for the treatment of various diseases. However, one of the limitations of using Mpb-PE in lab experiments is its high cost and the need for specialized equipment and expertise for its synthesis and purification.
Direcciones Futuras
There are several future directions for the research and development of Mpb-PE. One of the most promising directions is the development of Mpb-PE analogs with improved pharmacokinetic and pharmacodynamic properties. Another direction is the investigation of the potential therapeutic applications of Mpb-PE in other diseases, such as autoimmune diseases and cancer. Additionally, the development of novel drug delivery systems for Mpb-PE could enhance its efficacy and reduce its side effects.
Conclusion:
In conclusion, Mpb-PE is a promising candidate for the treatment of various diseases due to its potent anti-inflammatory and immunomodulatory effects. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of Mpb-PE and its analogs could lead to the development of novel therapies for various diseases.
Métodos De Síntesis
Mpb-PE is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a pure and homogeneous peptide.
Aplicaciones Científicas De Investigación
Mpb-PE has been extensively studied for its potential therapeutic applications in various diseases, including inflammatory bowel disease, arthritis, sepsis, and acute lung injury. It has been shown to have potent anti-inflammatory and immunomodulatory effects, which make it a promising candidate for the treatment of these diseases.
Propiedades
Número CAS |
103794-17-8 |
|---|---|
Nombre del producto |
Mpb-PE |
Fórmula molecular |
C47H77N2O11P |
Peso molecular |
877.1 g/mol |
Nombre IUPAC |
[3-[2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C47H77N2O11P/c1-3-5-7-9-11-13-15-17-19-21-23-28-46(53)57-38-42(60-47(54)29-24-22-20-18-16-14-12-10-8-6-4-2)39-59-61(55,56)58-37-36-48-43(50)27-25-26-40-30-32-41(33-31-40)49-44(51)34-35-45(49)52/h30-35,42H,3-29,36-39H2,1-2H3,(H,48,50)(H,55,56) |
Clave InChI |
PMNHFYTYBLGZOI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCC1=CC=C(C=C1)N2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCC1=CC=C(C=C1)N2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCC |
Sinónimos |
MPB-PE N-(4-(4-maleimidophenyl)butyryl)-sn-glycero-3-phosphoethanolamine N-(4-(4-maleimidophenyl)butyryl)phosphatidylethanolamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



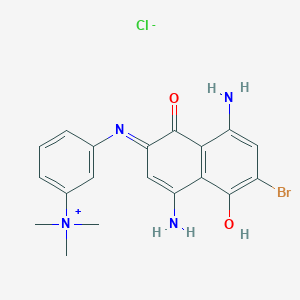
![2-[2-[2-(2-Hydroxyethoxy)ethyl-octadecylamino]ethoxy]ethanol](/img/structure/B8372.png)
